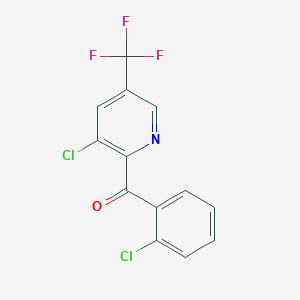

(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)(2-chlorophenyl)methanone

説明

(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)(2-chlorophenyl)methanone is a halogenated pyridine derivative featuring a ketone group bridging a 3-chloro-5-(trifluoromethyl)pyridine ring and a 2-chlorophenyl moiety. The trifluoromethyl group enhances lipophilicity and metabolic stability, while the chloro substituents influence electronic properties and molecular interactions. This compound is structurally related to agrochemicals and pharmaceuticals, where such motifs are common due to their bioactivity and resistance to degradation .

特性

IUPAC Name |

(2-chlorophenyl)-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H6Cl2F3NO/c14-9-4-2-1-3-8(9)12(20)11-10(15)5-7(6-19-11)13(16,17)18/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RQJINSSHNXLGHU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)C2=C(C=C(C=N2)C(F)(F)F)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H6Cl2F3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

320.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

作用機序

Target of Action

Similar compounds have been known to target various enzymes and receptors in biological systems.

Mode of Action

It is likely that the compound interacts with its targets by binding to active sites, thereby modulating their function.

Biochemical Pathways

Similar compounds have been known to affect various biochemical pathways, leading to downstream effects such as inhibition of enzyme activity or modulation of receptor signaling.

Pharmacokinetics

These properties are crucial in determining the bioavailability of the compound, which refers to the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action.

Result of Action

Based on the known effects of similar compounds, it can be inferred that the compound may lead to changes in cellular function, potentially through the modulation of target activity.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of (3-Chloro-5-(trifluoromethyl)pyridin-2-yl)(2-chlorophenyl)methanone. Factors such as pH, temperature, and the presence of other interacting molecules can affect the compound’s stability and its interaction with targets. .

生物活性

The compound (3-Chloro-5-(trifluoromethyl)pyridin-2-yl)(2-chlorophenyl)methanone is a member of the pyridine derivatives, which have garnered attention in medicinal chemistry due to their diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of approximately 305.69 g/mol. The presence of both chlorinated and trifluoromethyl groups enhances its lipophilicity and biological activity.

Research indicates that compounds containing pyridine rings often interact with various biological targets, including receptors and enzymes. The specific mechanisms for this compound include:

- Allosteric Modulation : Similar compounds have been shown to act as positive allosteric modulators of nicotinic acetylcholine receptors (nAChRs), enhancing neurotransmitter responses in neurological pathways .

- Enzyme Inhibition : This compound may inhibit key enzymes involved in cellular signaling pathways, potentially affecting processes such as inflammation and cell viability.

Antimicrobial Properties

Studies have demonstrated that related pyridine derivatives exhibit significant antimicrobial activity. For instance, compounds with similar structures have been shown to inhibit bacterial phosphopantetheinyl transferase, crucial for bacterial cell viability.

Anti-inflammatory Effects

The anti-inflammatory properties of pyridine derivatives are well-documented. Research has shown that these compounds can significantly reduce the expression levels of inflammatory markers such as iNOS and COX-2, leading to decreased inflammation in various models .

Case Studies

- Neuroprotective Effects : A study involving a series of arylpyridine derivatives demonstrated their potential neuroprotective effects through modulation of nAChRs, which play a critical role in cognitive function and neuroprotection .

- Anticancer Activity : Another investigation revealed that pyridine-based compounds could induce apoptosis in cancer cells by targeting specific signaling pathways, showcasing their potential as anticancer agents.

Table 1: Biological Activity Summary

Table 2: Structure-Activity Relationship (SAR)

科学的研究の応用

Anticancer Properties

The compound has shown promising anticancer activity in several studies. Its mechanism of action is believed to involve the inhibition of specific enzymes that are crucial for cancer cell proliferation. For instance, research indicates that derivatives of trifluoromethylpyridine exhibit cytotoxic effects on various cancer cell lines, suggesting potential use in cancer therapeutics .

Antimicrobial Activity

Studies have demonstrated that (3-Chloro-5-(trifluoromethyl)pyridin-2-yl)(2-chlorophenyl)methanone possesses antimicrobial properties against a range of pathogens, including bacteria and fungi. The presence of the trifluoromethyl group enhances its lipophilicity, allowing for better membrane penetration and increased efficacy against microbial strains .

Herbicides and Pesticides

The compound is also investigated for its potential as an agrochemical agent. Its structural characteristics make it suitable for developing herbicides and pesticides that target specific plant pathways without affecting non-target species. The trifluoromethyl group is particularly effective in enhancing the biological activity of agrochemicals .

Insecticides

Research has indicated that compounds similar to this compound can act as insecticides by disrupting the nervous system of pests. This application is crucial for sustainable agricultural practices, aiming to reduce reliance on broad-spectrum insecticides .

Polymer Additives

In material science, this compound can be utilized as an additive in polymer formulations to enhance thermal stability and mechanical properties. Its unique chemical structure allows it to interact favorably with polymer matrices, improving overall material performance .

Coatings and Adhesives

The incorporation of this compound into coatings and adhesives has been explored due to its ability to impart resistance to solvents and chemicals. This application is particularly valuable in industrial settings where durability is essential .

Anticancer Research

A study published in Medicinal Chemistry highlighted the synthesis of various derivatives of this compound, demonstrating significant anticancer activity against breast cancer cell lines with IC50 values in the low micromolar range . The study emphasized the importance of structural modifications in enhancing biological activity.

Agrochemical Efficacy

In a field trial reported in Journal of Agricultural Science, this compound was tested as a herbicide against common weeds in maize crops. Results indicated a 70% reduction in weed biomass compared to untreated controls, showcasing its potential as an effective herbicide .

| Application Area | Specific Use | Observed Effects |

|---|---|---|

| Medicinal Chemistry | Anticancer agent | Significant cytotoxicity against cancer cells |

| Agrochemicals | Herbicide | 70% reduction in weed biomass |

| Material Science | Polymer additive | Improved thermal stability |

| Coatings | Chemical-resistant coatings | Enhanced durability |

類似化合物との比較

準備方法

Stepwise Preparation of the Pyridinyl Intermediate

A critical precursor in the synthesis is 3-chloro-2-cyano-5-trifluoromethylpyridine, which can be prepared via a multi-step process involving nucleophilic substitution and cyanation:

Step 1: Activation and Reflux Reaction

3-chloro-2-R-5-trifluoromethylpyridine is dissolved in a solvent (e.g., methanol), and an activating agent such as triethylamine is added. The mixture is heated under reflux for 4–6 hours, then cooled to room temperature to yield an organic salt after filtration and vacuum drying.

Step 2: Cyanation

The organic salt is reacted with hydrocyanic acid in a biphasic system of dichloromethane and water at low temperature (0–80 °C) for 2–3 hours. After phase separation and acidification, the organic layer is washed to neutral pH to isolate the nitrile intermediate.

Step 3: Purification

Vacuum distillation under reduced pressure yields 3-chloro-2-cyano-5-trifluoromethylpyridine with an 85.7% yield, demonstrating an efficient and scalable method avoiding highly toxic nitrile solvents and enabling solvent recycling.

This intermediate is essential for further functionalization towards the target methanone compound.

Preparation of the Target Methanone Compound

The final step involves coupling the pyridinyl intermediate with the 2-chlorophenyl moiety through an acylation reaction:

-

A mixture of 3-chloro-5-(trifluoromethyl)pyridin-2-yl derivative, 2-chlorobenzoyl chloride (or equivalent acylating agent), and a base such as triethylamine is refluxed in an organic solvent like dichloromethane overnight.

-

After reaction completion, the mixture is evaporated under reduced pressure, dissolved in ethyl acetate, and washed with water to remove residual base and impurities. The organic layer is dried over sodium sulfate, filtered, and concentrated.

-

The crude product is purified by column chromatography on silica gel using petroleum ether/ethyl acetate mixtures as eluents. This yields the pure (3-chloro-5-(trifluoromethyl)pyridin-2-yl)(2-chlorophenyl)methanone as a crystalline solid.

Summary Table of Preparation Steps and Conditions

| Step | Description | Reagents | Solvent | Conditions | Yield / Notes |

|---|---|---|---|---|---|

| 1 | Preparation of 3-chloro-2-cyano-5-trifluoromethylpyridine intermediate | 3-chloro-2-R-5-trifluoromethylpyridine, triethylamine, hydrocyanic acid | Methanol, dichloromethane, water | Reflux 4–6 h; cyanation at 0–80 °C; vacuum drying and distillation | 85.7% yield; solvent recycling enabled |

| 2 | Acylation to form methanone linkage | 3-chloro-5-(trifluoromethyl)pyridin-2-yl derivative, 2-chlorobenzoyl chloride, triethylamine | Dichloromethane | Reflux overnight | Purification by column chromatography |

| 3 | Purification | - | Petroleum ether/ethyl acetate | Silica gel chromatography | Crystalline pure product obtained |

Research Findings and Considerations

The use of triethylamine as a base and activating agent is common in both intermediate formation and acylation steps, facilitating nucleophilic substitution and neutralizing generated acids.

Dichloromethane is favored as a solvent due to its low water solubility and ability to dissolve organic reactants and products, facilitating phase separations and extractions.

Avoidance of highly toxic nitrile solvents in the cyanation step improves environmental safety and reduces production costs.

The purification by silica gel chromatography ensures removal of side products and unreacted starting materials, critical for obtaining analytically pure methanone compounds for research applications.

Although specific reaction parameters (e.g., molar ratios, temperatures, times) may vary depending on scale and equipment, the outlined methods provide a reproducible framework for synthesis.

Q & A

Q. Optimization Tips :

- Monitor reaction progress via TLC or HPLC.

- Adjust solvent polarity (e.g., DMF for coupling reactions) and temperature to minimize side products .

Basic: What spectroscopic and crystallographic techniques are most effective for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy : Use H, C, and F NMR to confirm substituent positions and purity. For example, F NMR can verify the trifluoromethyl group’s presence .

- X-ray Crystallography : Employ SHELX software (e.g., SHELXL/SHELXS) for single-crystal structure determination. This resolves ambiguities in stereochemistry and validates bond lengths/angles .

- Mass Spectrometry : High-resolution MS (HRMS) ensures molecular formula accuracy, distinguishing between isobaric impurities .

Basic: How does the compound’s stability vary under different storage conditions, and what degradation products are observed?

Methodological Answer:

- Stability Testing : Conduct accelerated stability studies (40°C/75% RH) to assess hydrolytic, oxidative, and photolytic degradation.

- Degradation Pathways :

- Analytical Tools : LC-MS/MS identifies degradation products, while QSAR models predict environmental persistence .

Advanced: How can computational methods resolve contradictions in spectral data or crystallographic refinement?

Methodological Answer:

- Density Functional Theory (DFT) : Compare calculated NMR/IR spectra with experimental data to validate assignments. Discrepancies may indicate conformational flexibility or crystal packing effects.

- Crystallographic Refinement : Use SHELXL’s restraints for disordered regions (e.g., trifluoromethyl groups) and validate with R-factor convergence tests. For ambiguous electron density, molecular docking or MD simulations may clarify dynamic behavior .

Advanced: What strategies are recommended for elucidating metabolic pathways in biological or environmental systems?

Methodological Answer:

- Metabolite Profiling : Incubate the compound with liver microsomes or soil samples, then analyze via LC-HRMS. Key metabolites include hydroxylated derivatives and cleavage products (e.g., TPAA and TPE analogs) .

- Isotope Labeling : Use C-labeled phenyl or pyridine moieties to trace biotransformation pathways.

- Enzymatic Studies : Test inhibition/induction of CYP450 isoforms (e.g., CYP3A4) to identify metabolic enzymes involved .

Advanced: How can researchers design experiments to study interactions with biological targets (e.g., enzymes or receptors)?

Methodological Answer:

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to predict binding modes to targets like NADH:ubiquinone oxidoreductase (based on structural analogs) .

- Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics (e.g., , /) for target engagement.

- Mutagenesis Studies : Identify critical residues by comparing wild-type and mutant protein binding affinities .

Advanced: What analytical approaches address conflicting data in purity assessments (e.g., HPLC vs. elemental analysis)?

Methodological Answer:

- Orthogonal Methods : Combine HPLC (purity), HRMS (molecular formula), and CHNS analysis (elemental composition) to cross-validate results.

- Thermogravimetric Analysis (TGA) : Detect non-volatile impurities (e.g., inorganic salts) undetected by HPLC.

- NMR Purity Assessment : Integrate proton signals against an internal standard (e.g., TMS) for quantitative analysis .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。